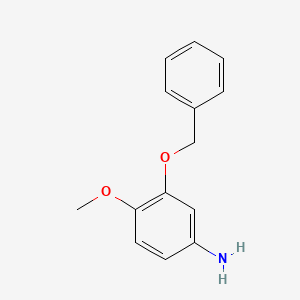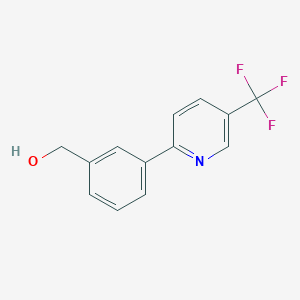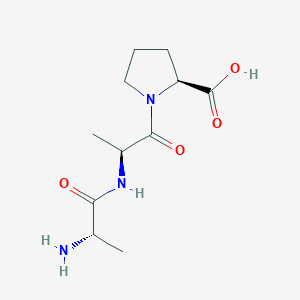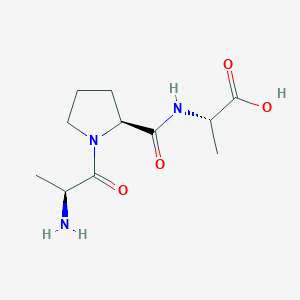
3-amino-2-(1H-indol-3-yl)propanoic acid
概要
説明
3-Amino-2-(1H-indol-3-yl)propanoic acid, also known as tryptophan, is an essential amino acid that plays a crucial role in various biological processes. It is a precursor to several important biomolecules, including serotonin, melatonin, and niacin. This compound is characterized by its indole ring structure, which is a common feature in many biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Another method involves the use of tryptophan synthase, an enzyme that catalyzes the formation of tryptophan from indole-3-glycerol phosphate and serine .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Genetically engineered strains of bacteria, such as Escherichia coli, are used to produce tryptophan in large quantities. The fermentation process is optimized for high yield and purity, making it a cost-effective method for industrial production .
化学反応の分析
Types of Reactions: 3-Amino-2-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetaldehyde, which can further oxidize to indole-3-acetic acid.
Reduction: Reduction reactions can convert it to tryptamine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
Indole-3-acetic acid: A major product of oxidation.
Tryptamine: A product of reduction.
Substituted indoles: Products of electrophilic substitution.
科学的研究の応用
3-Amino-2-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various indole derivatives.
Biology: It serves as a precursor to neurotransmitters like serotonin and melatonin, playing a role in mood regulation and sleep.
Medicine: It is studied for its potential therapeutic effects in treating depression, anxiety, and sleep disorders.
Industry: It is used in the production of dietary supplements and as a feed additive in animal nutrition
作用機序
The mechanism of action of 3-amino-2-(1H-indol-3-yl)propanoic acid involves its conversion to serotonin and melatonin. Serotonin acts on various receptors in the brain, influencing mood, appetite, and sleep. Melatonin regulates the sleep-wake cycle by acting on melatonin receptors in the brain. The compound also serves as a precursor to niacin, which is essential for energy metabolism .
類似化合物との比較
Tryptamine: A decarboxylated form of tryptophan, involved in the synthesis of serotonin.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in plant growth regulation.
5-Hydroxytryptophan: An intermediate in the synthesis of serotonin from tryptophan.
Uniqueness: 3-Amino-2-(1H-indol-3-yl)propanoic acid is unique due to its role as an essential amino acid and its involvement in the synthesis of multiple critical biomolecules. Its indole ring structure also makes it a versatile building block for various chemical reactions and synthetic applications .
特性
IUPAC Name |
3-amino-2-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-5-8(11(14)15)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUWKCFXEZIILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



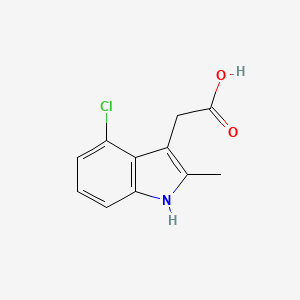
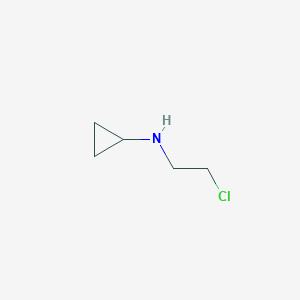


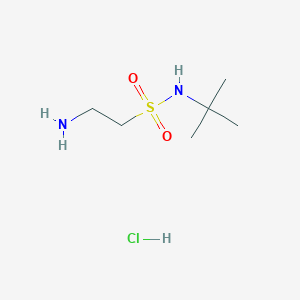
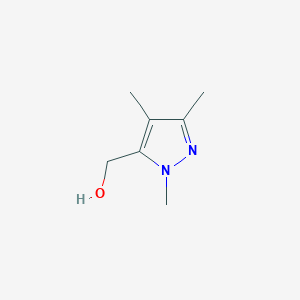
![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)
